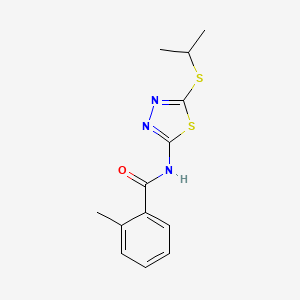
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
Vue d'ensemble
Description
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a synthetic organic compound that belongs to the thiadiazole family. This family is characterized by the presence of a thiadiazole ring, a five-membered ring containing sulfur and nitrogen atoms. The compound has garnered interest in various fields, including medicinal chemistry and material sciences, due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with a thioamide. The process generally follows these steps:
Formation of the Thiadiazole Ring: : A thioamide reacts with hydrazine in the presence of a strong acid or base to form a thiadiazole ring.
Attachment of the Isopropylthio Group: : The isopropylthio group is introduced via nucleophilic substitution, typically using isopropylthiol.
Coupling with 2-methylbenzoic Acid: : The thiadiazole intermediate is coupled with 2-methylbenzoic acid under dehydrating conditions to form the final product.
Industrial Production Methods
Industrial production of this compound usually scales up the synthetic route with optimized reaction conditions to improve yield and efficiency. This includes the use of continuous flow reactors, enhanced mixing techniques, and advanced purification methods to ensure a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide undergoes several types of chemical reactions:
Oxidation: : The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction reactions typically target the thiadiazole ring, leading to ring-opening or the formation of thiols.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the benzamide moiety or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: : Conditions vary based on the substituents but often involve strong bases or acids and temperatures ranging from 0 to 100°C.
Major Products Formed
The major products depend on the reaction type:
Oxidation: : Sulfoxides and sulfones.
Reduction: : Thiols and ring-opened products.
Substitution: : Various substituted derivatives on the benzamide or thiadiazole ring.
Applications De Recherche Scientifique
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide has several applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Investigated as a candidate for drug development, particularly for its potential to inhibit specific enzymes or pathways.
Industry: : Used in the synthesis of specialty chemicals and as a precursor for advanced materials.
Mécanisme D'action
The compound’s mechanism of action is often linked to its ability to interact with biological molecules. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also disrupt cell membranes or interfere with nucleic acid synthesis, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Compared to other thiadiazole derivatives, N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is unique due to its specific structural features and the presence of the isopropylthio group.
Similar Compounds
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide: : Similar structure but with a methylthio group.
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide: : Contains an ethylthio group instead of isopropylthio.
2-Methyl-N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Features a phenylthio group in place of isopropylthio.
This compound stands out due to its balance of stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8(2)18-13-16-15-12(19-13)14-11(17)10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSZPUURUWPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321211 | |
| Record name | 2-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
393566-11-5 | |
| Record name | 2-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2836648.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide](/img/structure/B2836654.png)

![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2836657.png)


![3-tert-butyl-8b-hydroxy-3aH,4H,8bH-indeno[2,1-d][1,2]oxazol-4-one](/img/structure/B2836661.png)


![Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2836665.png)

![[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2836668.png)
